

# Finerenone-D5 chemical structure and properties

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Compound of Interest		
Compound Name:	Finerenone-D5	
Cat. No.:	B15544158	Get Quote

An In-depth Technical Guide to Finerenone-D5

## Introduction

**Finerenone-D5** is the stable, deuterium-labeled analogue of Finerenone. Finerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D) and heart failure.[1][2][3][4] The incorporation of five deuterium atoms onto the ethoxy group of the molecule makes **Finerenone-D5** an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics and metabolism of Finerenone.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of **Finerenone-D5** for researchers, scientists, and drug development professionals.

# **Chemical Structure and Properties**

**Finerenone-D5** is structurally identical to Finerenone, with the exception of isotopic labeling. The five hydrogen atoms on the terminal ethyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based assays, without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties of Finerenone-D5



Property	Value	Citations
IUPAC Name	(4S)-4-(4-cyano-2- methoxyphenyl)-2,8-dimethyl- 5-(1,1,2,2,2- pentadeuterioethoxy)-1,4- dihydro-1,6-naphthyridine-3- carboxamide	
Synonyms	(S)-4-(4-Cyano-2- methoxyphenyl)-5-(ethoxy- d5)-2,8-dimethyl-1,4-dihydro- 1,6-naphthyridine-3- carboxamide, BAY 94-8862-d5	_
Chemical Formula	C21H17D5N4O3	_
Molecular Weight	383.46 g/mol	_
Accurate Mass	383.201 Da	
Parent Compound (CAS)	1050477-31-0 (Finerenone)	_
Isotopic Labeling	Deuterium (⁵H)	_
Appearance	Neat solid (typical)	_
Solubility	Soluble in Acetonitrile, DMF,	<del>-</del>
Storage Condition	2 to 8°C or -20°C	

# **Mechanism of Action of Finerenone**

Finerenone acts as a potent and selective antagonist of the mineralocorticoid receptor (MR). The overactivation of the MR by aldosterone and cortisol is a key pathophysiological driver in cardiorenal disease, leading to inflammation and fibrosis.

Finerenone's mechanism involves several key steps:

• Receptor Binding: It binds to the MR with high affinity.



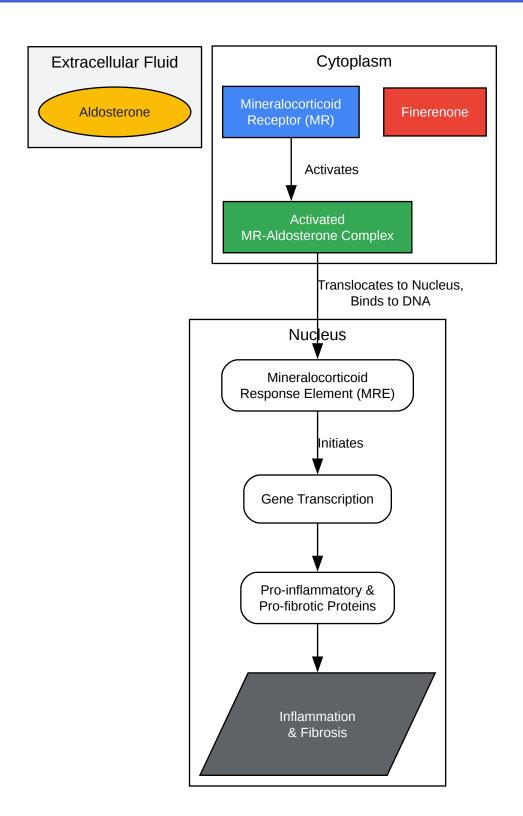




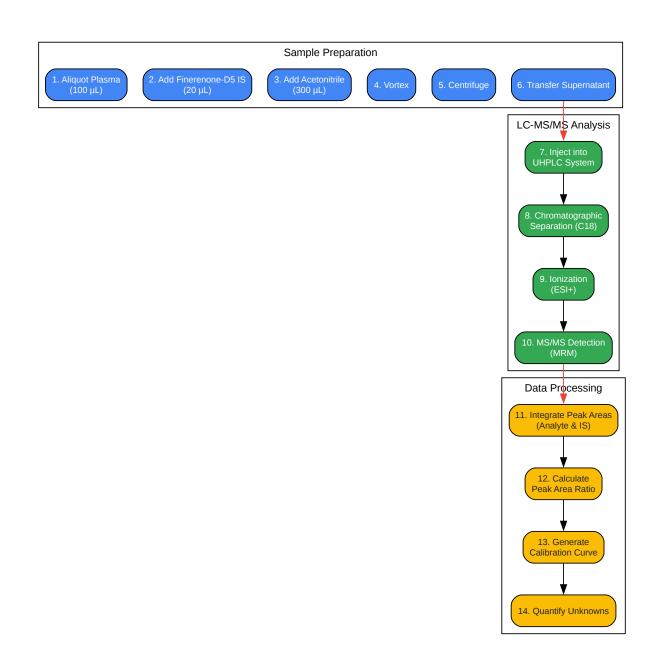
- Conformational Change Blockade: Upon binding, Finerenone prevents the receptor from undergoing the specific conformational changes that are necessary for the recruitment of transcriptional co-activators.
- Inhibition of Gene Transcription: By blocking co-activator recruitment, Finerenone inhibits the transcription of pro-inflammatory and pro-fibrotic genes in cardiac and renal tissues.

Unlike steroidal MRAs such as spironolactone and eplerenone, Finerenone is a bulky, non-steroidal molecule that acts as a passive antagonist, effectively blocking the receptor without intrinsic activity. It exhibits high selectivity for the MR, with minimal to no affinity for androgen, glucocorticoid, and progesterone receptors, which reduces the incidence of hormone-related side effects.









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